molecular formula C10H14N2O3 B8620536 Ethyl 2-aminomethyl-6-methoxyisonicotinate

Ethyl 2-aminomethyl-6-methoxyisonicotinate

Cat. No.: B8620536
M. Wt: 210.23 g/mol
InChI Key: BVMRNNGKXUEVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-aminomethyl-6-methoxyisonicotinate is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-6-methoxypyridine-4-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-3-15-10(13)7-4-8(6-11)12-9(5-7)14-2/h4-5H,3,6,11H2,1-2H3

InChI Key

BVMRNNGKXUEVJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)OC)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6.72 g (47.9 mmol) of hexamethylenetetramine (urotropin) were initially introduced in 250 ml of chloroform and a solution of 10.95 g (39.95 mmol) of ethyl 2-bromomethyl-6-methoxyisonicotinate (20c) in chloroform was added dropwise at 0° C. The mixture was stirred at RT for 4.5 hours and after this a further 3.36 g (24.0 mmol) of hexamethylenetetramine (urotropin) was added. After standing at RT for a further 60 hours, the solvent was distilled off under reduced pressure and the residue was dissolved in 500 ml of ethanol. 50 ml of concentrated HCl were added and the mixture was stirred at RT for two hours. After addition of a further 30 ml of concentrated HCl and stirring at RT overnight, it was freed from the solvent under reduced pressure. The residue was taken up in DCM and carefully treated with K2CO3 until evolution of gas was no longer observed. Subsequently, it was washed twice with saturated K2CO3 solution, and the organic phase was dried with MgSO4 and concentrated. The crude product thus obtained (7.60 g) was reacted further without further purification. LCMS-Rt: 0.74 min [M+H+]: 211.2
Quantity
6.72 g
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reactant
Reaction Step One
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250 mL
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ethyl 2-bromomethyl-6-methoxyisonicotinate
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10.95 g
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reactant
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0 (± 1) mol
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3.36 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
CCOC(=O)c1cc(CBr)nc(OC)c1
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reactant
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